molecular formula C13H9ClN4O B8393647 6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine

6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine

Cat. No.: B8393647
M. Wt: 272.69 g/mol
InChI Key: ZCRNNAKWJKIYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C13H9ClN4O and its molecular weight is 272.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

6-(2-chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C13H9ClN4O/c1-19-13-11-10(16-7-17-13)5-4-9(18-11)8-3-2-6-15-12(8)14/h2-7H,1H3

InChI Key

ZCRNNAKWJKIYPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1N=C(C=C2)C3=C(N=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask was charged 6-chloro-4-methoxypyrido[3,2-d]pyrimidine (3.5 g, 17.8 mmol), 2-chloro-3-pyridineboronic acid pinacol ester (4.35 g, 18.2 mmol), Na2CO3 (4.0 g, 38.2 mmol) and 1,4-dioxane (100 mL) and a stir bar. The contents were degassed by vacuum and back filled with argon three times while stirring. Subsequently, Pd(PPh3)3 (0.87 g, 0.75 mmol) was added to the reaction contents, repeated degassing cycles and heated under argon at 98° C. The heating was stopped after overnight, the yellow hot heterogeneous reaction mixture was suction filtered on a Buchner funnel and washed the cake with additional amount of dioxane (30 mL). The pale yellow clear filtrate solution was passed through a pad of Celite® and concentrated the filtrate. The crude pale yellow solid residue was partitioned between CH2Cl2 (150 mL)/water (50 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated. The crude concentrate was stirred in EtOAc (30 mL) and suction filtered. The filter cake was washed further with EtOAc (10 mL) and dried to obtain 1.6 g of 6-(2-chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine (purity: 95%) as a white solid. The filtrate was concentrated and purified the concentrate by flash column chromatography (Combiflash® companion System® with RediSep® silica gel column 40 g, 0-30-60% EtOAC/hexanes eluting solvent gradient) to obtain additional 0.65 g of titled compound. 1H NMR (300 MHz, DMSO-d6): δ 8.92 (s, 1H), 8.57 (dd, J=4.8, 2.0 Hz, 1H), 8.45 (d, J=8.7 Hz, 1H), 8.28 (d, J=8.7 Hz, 1H), 8.13 (dd, J=7.6, 2.0 Hz, 1H), 7.63 (dd, J=7.6, 4.8 Hz, 1H), 4.16 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(PPh3)3
Quantity
0.87 g
Type
reactant
Reaction Step Two

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